4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
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Overview
Description
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This particular compound has been studied for its potential use as a topoisomerase inhibitor, which is a class of drugs that interfere with the action of topoisomerase enzymes involved in DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Functionalization: The acridine is functionalized to introduce the carboxamide group at the 4-position.
Alkylation: The N-[2-(dimethylamino)ethyl] group is introduced through an alkylation reaction.
Methylation: Finally, the 7-position is methylated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic substitution reactions can take place at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of acridine derivatives.
Biology: The compound is studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: It has been investigated for its antitumor activity, particularly as a topoisomerase inhibitor.
Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of topoisomerase enzymes. This interference prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets include the topoisomerase I and II enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): A related compound with similar topoisomerase inhibitory activity.
9-amino-DACA: Another derivative with antitumor properties.
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide: An inactive derivative used for comparative studies.
Uniqueness
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89459-60-9 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
XJZPZEACWDVONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
Origin of Product |
United States |
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